Tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate
Description
Molecular Architecture and Stereochemical Analysis
This compound exhibits a complex molecular architecture characterized by a four-membered azetidine ring system substituted with a three-carbon propylamine chain at the 3-position and a tert-butyl carboxylate protecting group at the nitrogen atom. The molecular formula C₁₁H₂₂N₂O₂ indicates a molecular weight of 214.30 grams per mole, establishing this compound within the category of medium-sized organic molecules with dual nitrogen functionalities.
The stereochemical analysis reveals the presence of one chiral center at the C-3 position of the azetidine ring, where the propylamine substituent is attached. This chiral center enables the compound to exist as two enantiomeric forms, designated as either R or S configurations according to the Cahn-Ingold-Prelog priority rules. The absolute stereochemistry at this position significantly influences the compound's biological activity and binding affinity to target receptors, as demonstrated in similar azetidine derivatives where enantiomeric differences can result in dramatically different pharmacological profiles.
The four-membered azetidine ring adopts a puckered conformation to minimize ring strain, with the C-3 carbon bearing the propylamine substituent positioned either in a pseudo-axial or pseudo-equatorial orientation relative to the ring plane. The tert-butyl carboxylate group attached to the ring nitrogen introduces steric bulk that influences the overall molecular conformation and restricts rotational freedom around the nitrogen-carbonyl bond.
Table 1: Fundamental Molecular Parameters
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₂ | |
| Molecular Weight | 214.30 g/mol | |
| CAS Registry Number | 1205750-48-6 | |
| InChI Key | PCVWQHKPZXIGDH-UHFFFAOYSA-N | |
| Chiral Centers | 1 |
Spectroscopic Profiling for Structural Elucidation
The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides critical information about the molecular framework, with the ¹H nuclear magnetic resonance spectrum expected to show characteristic signals for the tert-butyl protecting group appearing as a singlet around 1.4 parts per million, integrating for nine hydrogens. The azetidine ring protons typically appear as complex multiplets in the 3.5-4.0 parts per million region, while the propyl chain methylenes produce overlapping signals between 1.5-3.0 parts per million.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 214, with fragmentation patterns revealing characteristic losses of the tert-butyl group (minus 57 mass units) and the propylamine side chain. The predicted collision cross section data indicates specific values for various ionization adducts, with the protonated molecular ion showing a collision cross section of 155.8 square Angstroms, while the sodium adduct exhibits 159.5 square Angstroms.
Infrared spectroscopy reveals diagnostic absorption bands corresponding to the carbamate carbonyl stretch around 1700 wavenumbers, characteristic of the tert-butyl carboxylate protecting group. The primary amine functionality in the propyl side chain contributes broad absorption bands in the 3300-3500 wavenumber region, consistent with nitrogen-hydrogen stretching vibrations.
Table 2: Predicted Mass Spectrometric Collision Cross Sections
| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 215.17540 | 155.8 |
| [M+Na]⁺ | 237.15734 | 159.5 |
| [M-H]⁻ | 213.16084 | 156.9 |
| [M+NH₄]⁺ | 232.20194 | 166.4 |
| [M+K]⁺ | 253.13128 | 161.9 |
Thermodynamic Properties and Correlations
The thermodynamic properties of this compound reflect the compound's molecular structure and intermolecular interactions. While specific experimental values for boiling point and density are not extensively documented in the available literature, the molecular architecture suggests properties consistent with similar azetidine carboxylate derivatives. The presence of the bulky tert-butyl group and the flexible propylamine chain likely contributes to reduced intermolecular packing efficiency, potentially resulting in lower density values compared to more rigid analogues.
The compound's predicted logarithmic acid dissociation constant value around 8.3 reflects the basicity of the terminal primary amine group, which serves as the primary ionizable functionality under physiological conditions. This basicity enables protonation of the amine nitrogen at physiological hydrogen ion concentrations, forming a positively charged species that influences the compound's solubility and membrane permeability characteristics.
Storage stability considerations indicate that the compound requires protection from moisture and elevated temperatures to prevent degradation of the tert-butyl carboxylate protecting group. The recommended storage conditions of 2-8 degrees Celsius in an inert atmosphere reflect the compound's sensitivity to hydrolysis and oxidation reactions that could compromise structural integrity.
The compound demonstrates solubility in polar organic solvents such as dimethyl sulfoxide and methanol, consistent with its amphiphilic character arising from both hydrophobic tert-butyl groups and hydrophilic amine functionalities. Water solubility is enhanced through protonation of the terminal amine group, facilitating the formation of hydrogen bonds with water molecules.
Comparative Analysis with Related Azetidine Carboxylate Derivatives
Comparative structural analysis with related azetidine carboxylate derivatives reveals important structure-activity relationships and synthetic accessibility patterns. Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, differing by a shorter two-carbon linker versus the three-carbon propyl chain, exhibits a molecular weight of 186.25 grams per mole and demonstrates different conformational flexibility due to reduced chain length. This structural modification significantly impacts the spatial positioning of the terminal amine group relative to the azetidine ring, potentially affecting binding interactions with biological targets.
The compound 3-amino-1-tert-butoxycarbonyl-3-methylazetidine represents another important structural variant where the amino functionality is directly attached to the ring carbon rather than through an alkyl linker. This direct attachment creates a tertiary carbon center with increased steric hindrance and different electronic properties compared to the propyl-linked arrangement in the target compound.
Table 3: Comparative Analysis of Related Azetidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| This compound | C₁₁H₂₂N₂O₂ | 214.30 | 1205750-48-6 | Three-carbon linker |
| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | 325775-44-8 | One-carbon linker |
| 3-Amino-1-tert-butoxycarbonyl-3-methylazetidine | C₉H₁₈N₂O₂ | 186.26 | 1158758-77-0 | Direct ring attachment |
| 1-tert-Butoxycarbonyl-3-hydroxy-3-(aminomethyl)azetidine | C₉H₁₈N₂O₃ | 202.25 | 1008526-71-3 | Hydroxyl substitution |
The presence of additional functional groups, such as the hydroxyl substituent in 1-tert-butoxycarbonyl-3-hydroxy-3-(aminomethyl)azetidine, introduces hydrogen bonding capabilities that significantly alter the compound's physicochemical properties. This hydroxyl group increases hydrophilicity and provides additional sites for intermolecular interactions, potentially enhancing solubility in aqueous media while introducing additional synthetic complexity.
Conformational analysis across this series of derivatives reveals that longer alkyl linkers, as present in this compound, provide greater conformational flexibility and enable the terminal amine group to adopt multiple spatial orientations relative to the azetidine ring. This flexibility can be advantageous for optimizing binding interactions with target proteins but may also result in reduced binding specificity due to the availability of multiple conformational states.
Properties
IUPAC Name |
tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVWQHKPZXIGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205750-48-6 | |
| Record name | tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Reaction Parameters:
Functionalization of the Azetidine Ring at the 3-Position
Introducing the 3-aminopropyl side chain requires strategic functionalization of the azetidine ring. Two primary approaches dominate:
Nucleophilic Substitution with Propylamine Derivatives
Azetidine rings with leaving groups (e.g., bromine or sulfonyl groups) at the 3-position undergo nucleophilic substitution with propylamine. For instance, tert-butyl 3-(pyridin-2-ylsulfonyl)azetidine-1-carboxylate reacts with sodium ethanethiolate in tetrahydrofuran (THF) to form a sulfinate intermediate, which is subsequently displaced by 3-aminopropyl Grignard reagents.
Example Protocol:
-
Sulfonylation : React tert-butyl 3-hydroxyazetidine-1-carboxylate with pyridin-2-ylsulfonyl chloride in dichloromethane (DCM) and triethylamine.
-
Sulfinate Formation : Treat the sulfonated intermediate with sodium hydride and sodium ethanethiolate in THF.
-
Aminopropyl Introduction : React the sulfinate with 3-aminopropylmagnesium bromide.
Reductive Amination of 3-Keto Intermediates
Azetidin-3-one derivatives, such as tert-butyl 3-azetidinone-1-carboxylate , undergo reductive amination with 1,3-diaminopropane. In a patented method, 1-tert-butoxycarbonyl-3-azetidinone reacts with 1,3-diaminopropane in ethanol under hydrogen gas (3 atm) with palladium on carbon (Pd/C) as a catalyst.
Reaction Conditions:
-
Catalyst : 5% Pd/C.
-
Solvent : Ethanol.
-
Temperature : 25°C.
-
Yield : 78–85%.
Side Chain Elongation via Alkylation
For longer or branched side chains, stepwise alkylation is employed. A representative route involves:
-
Mitsunobu Reaction : React tert-butyl 3-hydroxyazetidine-1-carboxylate with 3-azidopropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to install a 3-azidopropyl group.
-
Staudinger Reaction : Reduce the azide to an amine using trimethylphosphine (PMe₃) in THF/water.
Advantages :
-
Avoids harsh metal catalysts.
-
High stereochemical control.
Yield : 65–70% over two steps.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Sulfonylation, displacement | 70–80% | Scalable, robust | Requires toxic sulfonyl chlorides |
| Reductive Amination | Azetidinone + diamine, H₂/Pd | 78–85% | High atom economy | Risk of over-reduction |
| Alkylation | Mitsunobu + Staudinger | 65–70% | Stereoselective | Multi-step, moderate yield |
Characterization and Quality Control
Critical analytical data for intermediates and the final product include:
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
-
Solvent Selection : Ethanol and water are preferred over DCM or THF for environmental and safety reasons.
-
Catalyst Recycling : Pd/C catalysts are recovered via filtration and reused, reducing costs.
-
Process Optimization : Continuous flow systems improve reaction efficiency for steps like Boc protection .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Synthesis and Derivative Development
Tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate serves as a versatile building block in the synthesis of novel azetidine derivatives. Its structure allows for modifications that can yield compounds with enhanced biological activities. For example, it has been used to create derivatives that mimic amino acids, which are crucial for peptide synthesis.
Table 1: Overview of Synthetic Routes Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aza-Michael Addition | DBU, Acetonitrile | 83 | |
| Cross-Coupling with Aryl Halides | Pd-catalyzed reactions | Varies | |
| Formation of Peptides | Coupling with amino acids | >70 |
Medicinal Chemistry Applications
The compound has been investigated for its potential as a precursor in the development of pharmaceuticals targeting various diseases. Its derivatives have shown promise in the synthesis of compounds that act on the central nervous system and exhibit analgesic properties.
Case Study: Analgesic Activity
In a study exploring the analgesic properties of azetidine derivatives, this compound was utilized to synthesize compounds that demonstrated significant pain-relieving effects comparable to established medications like Meperidine. The structural modifications allowed for enhanced receptor binding affinity and selectivity.
Research indicates that derivatives of this compound can interact with various biological targets, including receptors involved in pain modulation. The compound's ability to form stable complexes with target proteins enhances its therapeutic potential.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness emerges when compared to analogs with variations in substituents, ring systems, or functional groups. Below is a detailed comparison based on structural features, reactivity, and biological activity.
Substituent Variations in Azetidine Derivatives
Table 1: Key Structural and Functional Differences
Key Observations:
- Aminopropyl vs. Methylamino Substituents: The 3-aminopropyl chain in the target compound offers greater conformational flexibility compared to the smaller methylamino group in 454703-20-7. This flexibility may improve binding affinity to larger biological targets, such as G-protein-coupled receptors .
- Cyclopropylamino vs. For example, cyclopropane’s ring strain could enhance reactivity in covalent bond formation with enzymes .
- Cyanomethylene Group: The electron-withdrawing cyanomethylene substituent in Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylic acid increases electrophilicity, making it more reactive in nucleophilic addition reactions compared to the aminopropyl analog .
Ring System Modifications
Table 2: Comparison with Piperidine and Pyrrolidine Analogs
| Compound Name | Ring System | Unique Features | Applications | Reference |
|---|---|---|---|---|
| Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate | Pyrrolidine (5-membered) | 1-aminocyclopropyl substituent | Altered pharmacokinetics due to larger ring size | |
| Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate | Azetidine + piperidine | Hybrid structure with piperidine moiety | Versatile reactivity for multi-target drug design | |
| (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate | Piperazine | Chiral center; extended alkyl chain | High selectivity for serotonin receptors |
Key Observations:
- Ring Size Effects : Pyrrolidine (5-membered) and piperidine (6-membered) analogs exhibit different conformational dynamics compared to azetidine. Larger rings may reduce ring strain but decrease metabolic stability .
- Hybrid Structures: Compounds like Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate combine azetidine with piperidine, enabling dual interactions with hydrophobic and hydrophilic regions of biological targets .
Table 3: Bioactivity Comparison
Key Observations:
- Halogen vs. Alkyl Substituents: The dichlorophenyl group in enhances hydrophobic interactions with enzyme active sites, whereas the aminopropyl chain in the target compound supports hydrogen bonding with polar residues .
- Methoxy Groups: Methoxy-substituted analogs (e.g., ) demonstrate improved pharmacokinetic profiles due to increased solubility, a feature less pronounced in the aminopropyl variant .
Biological Activity
Tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate, a derivative of azetidine, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- CAS Number : 193269-78-2
The compound's structure includes a tert-butyl group, an azetidine ring, and an amine functional group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Azetidine Ring : The azetidine core is synthesized through cyclization reactions involving appropriate precursors.
- Esterification : The carboxylic acid group is converted into a tert-butyl ester to enhance solubility and stability.
- Amine Introduction : The introduction of the 3-aminopropyl group is achieved via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : It is believed to modulate neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognitive function.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Antidepressant Activity : Some studies have shown that derivatives of azetidine can exhibit antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
- Neuroprotective Effects : The compound may offer neuroprotection in models of neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Study 1: Antidepressant-like Effects
A study published in Pharmacology Biochemistry and Behavior investigated various azetidine derivatives, including this compound. The results indicated significant antidepressant-like effects in mice subjected to forced swim tests, suggesting that the compound may enhance mood-related neurotransmitter levels .
Study 2: Neuroprotective Properties
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using cell viability assays where treated cells exhibited higher survival rates compared to untreated controls .
Comparative Analysis with Related Compounds
Q & A
Q. How can mechanistic studies elucidate the compound’s interaction with enzymatic targets?
- Methodological Answer: Kinetic isotope effects (KIEs) and stopped-flow spectroscopy probe rate-limiting steps. Isotopic labeling (¹⁵N/¹³C) tracks metabolic pathways in vitro. Cryo-EM or X-ray co-crystallography visualizes binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
